Carbamic acid, (((2-nitro-4-(phenylmethoxy)phenyl)amino)thioxomethyl)-, methyl ester
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Overview
Description
Carbamic acid, (((2-nitro-4-(phenylmethoxy)phenyl)amino)thioxomethyl)-, methyl ester is a complex organic compound with a molecular formula of C16-H15-N3-O5-S and a molecular weight of 361.40 . This compound is known for its unique chemical structure, which includes a nitro group, a phenylmethoxy group, and a thioxomethyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of carbamic acid, (((2-nitro-4-(phenylmethoxy)phenyl)amino)thioxomethyl)-, methyl ester involves multiple steps, including nitration, esterification, and hydrogenation . The process typically starts with the nitration of a suitable aromatic compound, followed by esterification to introduce the methyl ester group. The final step involves hydrogenation to reduce any remaining nitro groups and complete the synthesis. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .
Chemical Reactions Analysis
Carbamic acid, (((2-nitro-4-(phenylmethoxy)phenyl)amino)thioxomethyl)-, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for hydrogenation, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as a drug candidate due to its unique chemical properties . Additionally, it has applications in the industry as a precursor for the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of carbamic acid, (((2-nitro-4-(phenylmethoxy)phenyl)amino)thioxomethyl)-, methyl ester involves its interaction with specific molecular targets and pathways . The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylmethoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules .
Comparison with Similar Compounds
Carbamic acid, (((2-nitro-4-(phenylmethoxy)phenyl)amino)thioxomethyl)-, methyl ester can be compared to other similar compounds, such as carbamic acid phenyl (2-nitro phenyl) methyl ester . While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it distinct and potentially more versatile in certain applications .
Properties
CAS No. |
142646-10-4 |
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Molecular Formula |
C16H15N3O5S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl N-[(2-nitro-4-phenylmethoxyphenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C16H15N3O5S/c1-23-16(20)18-15(25)17-13-8-7-12(9-14(13)19(21)22)24-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,17,18,20,25) |
InChI Key |
HKNLSQCEYUNPNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(=S)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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